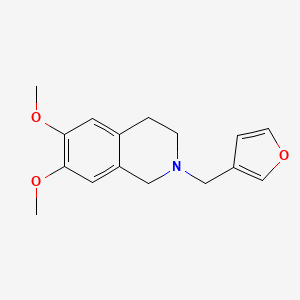
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (FDHT) is a naturally occurring alkaloid that has gained attention for its potential therapeutic applications. FDHT is found in a variety of plants, including Corydalis yanhusuo and Stephania japonica. This compound has been studied for its analgesic, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed that 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may act through several mechanisms, including modulation of the opioid system, inhibition of inflammatory mediators, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects. 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to increase levels of endogenous opioids, such as beta-endorphin and enkephalins. Additionally, 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to decrease levels of inflammatory mediators, such as prostaglandins and cytokines. 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate neurotransmitter release, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its natural occurrence and potential therapeutic applications. However, 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline also has limitations, including its low yield in natural sources and difficulty in synthesis.
Direcciones Futuras
There are several future directions for the study of 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One potential area of research is the development of new synthetic methods for 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications. Finally, the potential use of 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in combination with other drugs should be explored.
Aplicaciones Científicas De Investigación
2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neuroprotection. 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects in animal models of pain. Additionally, 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory effects in animal models of inflammation. 2-(3-furylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(furan-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-18-15-7-13-3-5-17(9-12-4-6-20-11-12)10-14(13)8-16(15)19-2/h4,6-8,11H,3,5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTTVILWISJYAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=COC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-3-ylmethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835751.png)
![2-bromo-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3835756.png)
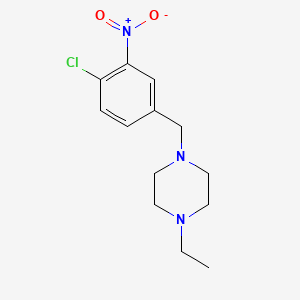
![2,6-di-tert-butyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3835777.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835779.png)
![9-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3835787.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3835793.png)

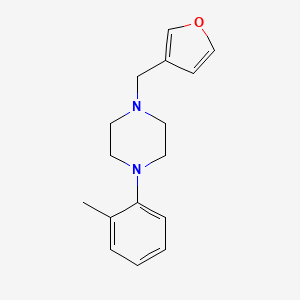
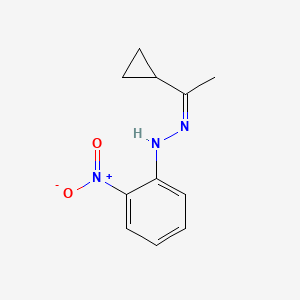
![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)
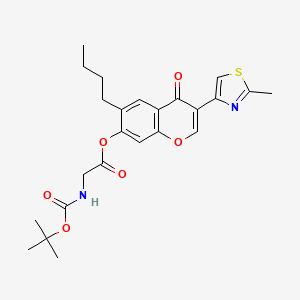
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}-1-piperidinesulfonamide](/img/structure/B3835846.png)
![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-4-morpholinesulfonamide](/img/structure/B3835853.png)